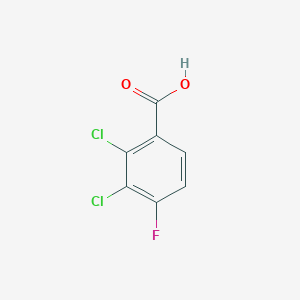
2,3-Dichloro-4-fluorobenzoic acid
Katalognummer B129167
Key on ui cas rn:
154257-76-8
Molekulargewicht: 209 g/mol
InChI-Schlüssel: KPFXMYOQAANDKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05481032
Procedure details


If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One


Name
Yield
60%

Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]
|
Inputs


Step One
|
Name
|
2,3-dichloro-4,4'-difluorobenzophenone
|
|
Quantity
|
50.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.105 mol | |
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 60% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.136 mol | |
| AMOUNT: MASS | 28.3 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05481032
Procedure details


If the procedure is as described in Example 13, except that 50.1 g (0.175 mol) of 2,3-dichloro-4,4'-difluorobenzophenone and 10 g of 90 percent hydrogen peroxide, solution are used, 11.8 g (0.105 mol, 60%) of 4-fluorophenol and 28.3 g (0.136 mol, 78%) of 2,3-dichloro-4-fluorobenzoic acid are obtained.
Name
2,3-dichloro-4,4'-difluorobenzophenone
Quantity
50.1 g
Type
reactant
Reaction Step One


Name
Yield
60%

Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>>[F:18][C:15]1[CH:14]=[CH:13][C:3]([OH:19])=[CH:2][CH:16]=1.[Cl:1][C:2]1[C:16]([Cl:17])=[C:15]([F:18])[CH:14]=[CH:13][C:3]=1[C:4]([OH:5])=[O:19]
|
Inputs


Step One
|
Name
|
2,3-dichloro-4,4'-difluorobenzophenone
|
|
Quantity
|
50.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC(=C1Cl)F
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.105 mol | |
| AMOUNT: MASS | 11.8 g | |
| YIELD: PERCENTYIELD | 60% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.136 mol | |
| AMOUNT: MASS | 28.3 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
